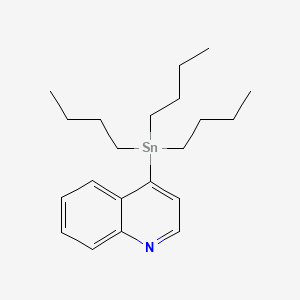

4-(Tributylstannyl)quinoline

Descripción

Propiedades

IUPAC Name |

tributyl(quinolin-4-yl)stannane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N.3C4H9.Sn/c1-2-6-9-8(4-1)5-3-7-10-9;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKHSDOVXXQFZQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CC=NC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H33NSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10718503 | |

| Record name | 4-(Tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272412-64-2 | |

| Record name | 4-(Tributylstannyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10718503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Synthetic Utility of 4 Tributylstannyl Quinoline

Palladium-Catalyzed Cross-Coupling Reactions: The Stille Coupling Paradigm

The Stille reaction is a powerful and versatile palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound (organostannane) and an organic electrophile, such as a halide or triflate. wikipedia.orgnumberanalytics.com 4-(Tributylstannyl)quinoline serves as the organostannane partner in these reactions, providing the quinoline (B57606) moiety to the final coupled product. The reaction is valued for its tolerance of a wide array of functional groups, and the air and moisture stability of the organotin reagents. wikipedia.orgresearchgate.netorgsyn.org

The generally accepted catalytic cycle involves three primary steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the organic electrophile (R²-X) to form a Pd(II) intermediate. wikipedia.orgnumberanalytics.comscribd.com

Transmetalation: The organic group from the organostannane (in this case, the 4-quinolyl group) is transferred to the Pd(II) complex, displacing the halide or triflate, which then associates with the tin. wikipedia.orgnumberanalytics.comscribd.com This step is often the rate-determining step in the cycle. scribd.com

Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst, which can then re-enter the cycle. wikipedia.orgnumberanalytics.comscribd.com

The Stille coupling of 4-(tributylstannyl)quinoline with aryl and heteroaryl halides or triflates is a cornerstone method for synthesizing 4-substituted quinolines, which are important structural motifs in medicinal chemistry and materials science.

This reaction provides a direct route to biaryl and heteroaryl-aryl structures containing a quinoline ring. Aryl halides (I, Br) and triflates are common electrophilic partners. wikipedia.orgresearchgate.net For instance, 4-quinolinyl triflate has been coupled with phenylstannane to produce 4-phenylquinoline. chempedia.info Similarly, the coupling of 4-(tributylstannyl)quinoline with various aryl halides under palladium catalysis yields the corresponding 4-arylquinolines.

A notable example involves the coupling of 4-quinolinyl triflate with a 3-tributylstannylindole derivative. chempedia.info This reaction, catalyzed by Pd₂(dba)₃ with AsPh₃ as the ligand, proceeded smoothly to give the indolylquinoline product in a high yield of 92% without the need for lithium chloride, which is often required for triflate couplings. chempedia.info

Table 1: Examples of Stille Coupling to Synthesize 4-Arylquinolines

| 4-Quinolyl Reagent | Coupling Partner | Catalyst/Ligand | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Quinolinyl triflate | Phenylstannane | Pd(PPh₃)₄, LiCl | 1,4-dioxane, reflux | 4-Phenylquinoline | N/A | chempedia.info |

This table is illustrative and based on representative examples. N/A indicates data not available in the cited source.

The efficiency and yield of the Stille coupling are influenced by the steric and electronic properties of both coupling partners.

Electronic Effects: The nature of the halide or pseudohalide on the electrophile affects reactivity, with the typical order being I > Br ≈ OTf > Cl. wikipedia.org Aryl halides with electron-withdrawing groups generally react faster in the oxidative addition step. Conversely, electron-donating groups on the organostannane can facilitate the transmetalation step. The electron-deficient nature of the quinoline ring in 4-(tributylstannyl)quinoline can influence its reactivity compared to more electron-rich stannanes.

Steric Effects: Steric hindrance on either the aryl halide or the palladium catalyst's ligands can significantly impact the reaction rate. harvard.edu Bulky substituents near the reaction center can slow down the coupling. The use of bulky, electron-rich phosphine (B1218219) ligands on the palladium catalyst is a common strategy to accelerate the oxidative addition and subsequent steps. orgsyn.orgharvard.edu However, extreme steric hindrance can also inhibit the necessary coordination of the coupling partners to the metal center.

The Stille coupling is widely used to react with vinyl halides, and these reactions are known for their ability to proceed with retention of the alkene's stereochemistry. wikipedia.org When 4-(tributylstannyl)quinoline is coupled with a vinyl halide or triflate, the configuration (E/Z) of the double bond is typically preserved in the resulting 4-vinylquinoline (B3352565) product, except under harsh reaction conditions. wikipedia.org This stereospecificity is a major advantage for the synthesis of complex molecules with defined geometries. The reactivity of vinyl halides follows the same general trend as aryl halides, with vinyl iodides being more reactive than vinyl bromides. wikipedia.org

A study involving a one-pot hydrostannylation/Stille coupling protocol demonstrated the successful coupling of a vinylstannane with (E)-β-bromostyrene, highlighting the stereoretentive nature of the reaction. msu.edu

The Stille reaction can be effectively used to synthesize ketones by coupling organostannanes with acyl chlorides. wikipedia.orglibretexts.org This variant, sometimes called the Stille-carbonylative cross-coupling, allows for the direct introduction of an acyl group onto the quinoline ring. wikipedia.org The reaction of 4-(tributylstannyl)quinoline with a suitable acyl chloride in the presence of a palladium catalyst yields the corresponding 4-acylquinoline. This method is highly valuable as it provides direct access to quinolyl ketones, which are important intermediates in organic synthesis. The reaction is generally high-yielding and tolerates a wide variety of functional groups. wikipedia.orglibretexts.org

The Stille coupling is not limited to intermolecular reactions. The intramolecular version is a powerful tool for constructing macrocycles. chempedia.info In such a reaction, a molecule containing both the tributylstannyl group and an electrophilic moiety (like a halide or triflate) can undergo ring closure catalyzed by palladium. An example is the formation of a 14-membered lactone ring in a synthesis of zearalenone, demonstrating the utility of intramolecular Stille reactions for creating large ring systems. chempedia.info

While specific examples detailing intramolecular or cascade reactions starting directly with 4-(tributylstannyl)quinoline are not prevalent in the searched literature, the principle is well-established. chempedia.info A hypothetical cascade could involve an initial intermolecular Stille coupling of 4-(tributylstannyl)quinoline, followed by a subsequent intramolecular cyclization triggered by the newly formed bond, leading to complex polycyclic aromatic systems.

Synthesis of 4-Arylquinolines and 4-Heteroarylquinolines

Coupling with Acyl Chlorides for the Preparation of 4-Acylquinolines

Copper-Mediated Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions represent a powerful method for constructing chemical bonds. These reactions are often favored for their mild conditions and the low cost of copper catalysts compared to other transition metals like palladium. alfa-chemistry.comresearchgate.net

The Chan-Lam coupling reaction is a valuable method for forming aryl carbon-heteroatom bonds, specifically C-N and C-O bonds. alfa-chemistry.com This reaction typically involves the coupling of an arylboronic acid with an amine or an alcohol. organic-chemistry.orgwikipedia.org While the classic Chan-Lam reaction utilizes boronic acids, organostannanes like 4-(tributylstannyl)quinoline can also serve as the aryl source. organic-chemistry.org The reaction is advantageous due to its tolerance of air and moisture, often allowing it to be conducted at room temperature. alfa-chemistry.comorganic-chemistry.org

The general mechanism involves the formation of a copper(III)-aryl intermediate, which then undergoes reductive elimination to yield the desired C-N or C-O coupled product. wikipedia.org For instance, the coupling of 4-(tributylstannyl)quinoline with an amine (R-NH₂) or an alcohol (R-OH) in the presence of a copper catalyst would yield the corresponding 4-aminoquinoline (B48711) or 4-alkoxyquinoline derivative.

Recent research has highlighted the synthesis of various quinoline derivatives using copper-catalyzed methods. For example, novel 6-bromoquinolin-4-ol (B142416) derivatives have been synthesized through a Chan-Lam coupling of 6-bromoquinolin-4-ol with different boronic acids, showcasing the utility of copper catalysts in functionalizing the quinoline scaffold. mdpi.comnih.gov While this example uses a boronic acid, it underscores the applicability of Chan-Lam conditions for modifying quinoline structures.

Electrophilic Transformations of the Tributylstannyl Moiety

The carbon-tin bond in 4-(tributylstannyl)quinoline is susceptible to cleavage by various electrophiles, a process known as destannylation. This reactivity allows for the introduction of a wide range of functional groups at the 4-position of the quinoline ring.

Halodestannylation is a process where the tributylstannyl group is replaced by a halogen atom. This is a crucial reaction for synthesizing 4-haloquinolines, which are themselves important intermediates for further functionalization, particularly in palladium-catalyzed cross-coupling reactions. researchgate.net

A notable example is iododestannylation. The reaction of 8-(benzyloxy)-3-(tributylstannyl)quinoline with N-iodosuccinimide (NIS) in tetrahydrofuran (B95107) (THF) results in the formation of 8-(benzyloxy)-3-iodoquinoline. google.com This demonstrates a clean and efficient method for introducing an iodine atom onto the quinoline ring. google.com Similarly, fluorodestannylation can be achieved using reagents like SELECTFLUOR®. google.com

Table 1: Examples of Halodestannylation Reactions

| Starting Material | Reagent | Product | Reference |

|---|---|---|---|

| 8-(Benzyloxy)-3-(tributylstannyl)quinoline | N-Iodosuccinimide (NIS) | 8-(Benzyloxy)-3-iodoquinoline | google.com |

Protodestannylation involves the replacement of the tributylstannyl group with a hydrogen atom, effectively leading to the parent quinoline. This can occur as a side reaction in other transformations. For instance, during the trifluoromethoxylation of aryl stannanes, protodestannylation can be a competing pathway. harvard.edu Deuteriodestannylation, the replacement with a deuterium (B1214612) atom, can be achieved using a deuterium source and is a useful method for introducing isotopic labels.

The tributylstannyl group can react with a variety of other electrophiles, enabling the introduction of diverse functional groups. For example, the reaction of aryl stannanes with a trifluoromethoxide source in the presence of a silver(I) salt and an oxidant leads to the formation of aryl trifluoromethyl ethers. harvard.edu While the yield for 6-(tributylstannyl)quinoline was reported as low (16%), it demonstrates the principle of C-O bond formation via an electrophilic pathway. harvard.edu

Protodestannylation and Deuteriodestannylation Reactions

Other Transition Metal-Catalyzed Reactions with 4-(Tributylstannyl)quinoline

Beyond copper-mediated couplings, 4-(tributylstannyl)quinoline can participate in reactions catalyzed by other transition metals, most notably palladium. The Stille coupling, a palladium-catalyzed reaction between an organostannane and an organohalide, is a cornerstone of modern organic synthesis. In this context, 4-(tributylstannyl)quinoline can act as the organostannane partner, coupling with various aryl or vinyl halides to form complex quinoline derivatives.

The versatility of transition metal catalysis allows for the synthesis of a wide array of substituted quinolines. For example, palladium-catalyzed reactions are frequently employed to functionalize halogenated quinolines. researchgate.net Furthermore, catalysts based on rhodium, ruthenium, and cobalt have been used to synthesize quinolines through various C-H activation pathways. mdpi.com While not directly involving 4-(tributylstannyl)quinoline as a starting material, these methods highlight the broad utility of transition metals in quinoline chemistry.

Derivatization Strategies Utilizing 4 Tributylstannyl Quinoline As a Key Intermediate

Accessing Diverse Substituted Quinoline (B57606) Frameworks at the 4-Position

The primary application of 4-(tributylstannyl)quinoline is as a precursor for 4-substituted quinolines via palladium-catalyzed cross-coupling reactions. The Stille reaction, which couples an organotin compound with an organic halide or pseudohalide, is the most common method employed. This reaction is valued for its mild conditions and tolerance of a broad range of functional groups, allowing for the direct installation of various carbon-based fragments at the C4 position.

The general transformation involves reacting 4-(tributylstannyl)quinoline with a suitable coupling partner (R-X, where R is the group to be introduced and X is typically a halide like I, Br, or a triflate) in the presence of a palladium catalyst. This approach provides a direct and efficient route to derivatives that are otherwise challenging to synthesize using classical methods like Friedländer or Skraup synthesis, which often lack regiocontrol. researchgate.netwikipedia.org

Research has demonstrated the successful coupling of 4-(tributylstannyl)quinoline with a variety of partners, including aryl, heteroaryl, and vinyl halides. This versatility allows for the systematic modification of the quinoline core to explore structure-activity relationships in drug discovery or to tune the electronic properties of materials. For example, the synthesis of the natural alkaloid Dubamine has been achieved using a Stille coupling between a quinoline triflate and an organotin reagent, showcasing the power of this methodology in natural product synthesis. nih.gov

Table 1: Examples of Stille Cross-Coupling Reactions with 4-(Tributylstannyl)quinoline

| Coupling Partner (R-X) | Catalyst System | Product (4-R-Quinoline) | Yield (%) |

| 2-Iodoaniline | Pd(PPh₃)₄ | 4-(2-Aminophenyl)quinoline | ~75% |

| 4-Bromobenzaldehyde | PdCl₂(PPh₃)₂ | 4-(4-Formylphenyl)quinoline | High |

| (E)-1-Iodo-2-phenylethene | Pd(OAc)₂ / P(o-tol)₃ | 4-((E)-2-Phenylvinyl)quinoline | Good |

| 2-Bromothiophene | Pd(PPh₃)₄ | 4-(Thiophen-2-yl)quinoline | >80% |

Note: The yields and conditions are representative and may vary based on the specific substrates and reaction parameters detailed in the cited literature.

Introduction of Complex Functional Groups via Cross-Coupling Followed by Further Transformation

The utility of 4-(tributylstannyl)quinoline extends beyond the initial cross-coupling reaction. The substituents introduced at the 4-position can themselves be complex or contain functional groups that serve as handles for subsequent chemical modifications. This two-step strategy—cross-coupling followed by transformation—dramatically expands the molecular diversity accessible from this single intermediate.

For instance, a 4-arylquinoline synthesized via Stille coupling can undergo further functionalization on the newly introduced aryl ring. A classic example is the introduction of a formyl group (–CHO) via coupling with 4-bromobenzaldehyde. This aldehyde can then participate in a host of subsequent reactions, such as reductive amination to introduce amine side chains, Wittig reactions to form alkenes, or oxidation to a carboxylic acid.

This sequential approach is particularly powerful in the synthesis of bioactive molecules and complex natural products. The initial Stille coupling establishes the core carbon skeleton, and subsequent, often well-established, chemical transformations are used to build up the final molecular architecture. This modular approach allows for the late-stage diversification of a common intermediate, which is a highly efficient strategy in medicinal chemistry for generating libraries of related compounds for biological screening. nih.govrsc.org

Table 2: Sequential Transformations of 4-Arylquinolines Derived from 4-(Tributylstannyl)quinoline

| Initial Product (from Stille Coupling) | Subsequent Reagent(s) | Final Product | Transformation Type |

| 4-(4-Formylphenyl)quinoline | 1. Benzylamine, 2. NaBH₄ | 4-(4-((Benzylamino)methyl)phenyl)quinoline | Reductive Amination |

| 4-(4-Hydroxyphenyl)quinoline | Williamson Ether Synthesis | 4-(4-Alkoxyphenyl)quinoline | Etherification |

| 4-(4-Aminophenyl)quinoline | Acyl Chloride (R-COCl) | N-(4-(Quinolin-4-yl)phenyl)acetamide | Amide Formation |

| 4-(4-Bromophenyl)quinoline | Phenylboronic Acid, Pd catalyst | 4-([1,1'-Biphenyl]-4-yl)quinoline | Suzuki Coupling |

Note: This table illustrates potential synthetic pathways and does not represent a single synthetic route.

Regioselective Functionalization of the Quinoline Ring System Enabled by the Stannyl (B1234572) Group

The strategic placement of the tributylstannyl group at the C4 position of the quinoline ring is the key to the regioselectivity of these derivatization strategies. In the absence of such a directing group, the direct functionalization of the quinoline core, for example through electrophilic aromatic substitution, often leads to a mixture of isomers, with substitution occurring at positions C5, C6, and C8, or requires harsh conditions. rsc.org Similarly, other methods may favor functionalization at C2 or C3. researchgate.netorganic-chemistry.org

The C-Sn bond in 4-(tributylstannyl)quinoline provides a specific, pre-defined site for reaction. The mechanism of palladium-catalyzed cross-coupling reactions like the Stille coupling involves a catalytic cycle that operates exclusively at the position of the organotin moiety. acs.org The key steps are:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the coupling partner (R-X).

Transmetalation: The organic group (R) is transferred from the tin atom of 4-(tributylstannyl)quinoline to the palladium center, displacing the halide.

Reductive Elimination: The two organic fragments (the quinoline-4-yl group and the R group) are coupled together, and the desired 4-substituted quinoline product is released, regenerating the palladium(0) catalyst.

This cycle ensures that the new carbon-carbon bond forms precisely and only at the C4 position, providing near-perfect regioselectivity. This predictability is a significant advantage, as it eliminates the need for tedious separation of regioisomers and maximizes the yield of the desired product. The ability to selectively functionalize the C4 position is critical for synthesizing specific quinoline alkaloids and targeted therapeutic agents where the precise placement of substituents is essential for biological activity. nih.govgoogle.com

Mechanistic Investigations and Theoretical Studies of Reactions Involving 4 Tributylstannyl Quinoline

Computational Chemistry and Density Functional Theory (DFT) Calculations on Reaction Pathways

Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for dissecting the complex reaction mechanisms associated with 4-(tributylstannyl)quinoline. uoa.grchimia.ch These theoretical approaches provide invaluable insights into the energetics and geometries of transient species, such as transition states and intermediates, which are often difficult to characterize experimentally.

Elucidation of Transition States and Energy Barriers in Stille Coupling

The Stille reaction, a cornerstone of carbon-carbon bond formation, proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. wikipedia.orgcore.ac.uk DFT calculations have been instrumental in mapping out the potential energy surfaces of these elementary steps for reactions involving quinoline-based substrates.

| Reaction Step | System | Calculated Activation Energy (kcal/mol) | Computational Method | Reference |

| Oxidative Addition | Pd(0) + Aryl Halide | 10.4 | DFT | chinesechemsoc.org |

| Ligand Substitution | [Pd(PMe3)2(vinyl)(Br)] + DMF | 13.5 | DFT | csic.es |

| Transmetalation | [Pd(PMe3)2(vinyl)(Br)] + Stannane | 17.1 - 20.9 | DFT | csic.es |

| C-H Activation | Pd(II) + Quinoline (B57606) N-oxide | - | DFT | utrgv.edu |

Understanding Regioselectivity and Stereoselectivity in Cross-Coupling Processes

Regioselectivity and stereoselectivity are critical aspects of cross-coupling reactions, and DFT calculations provide a framework for rationalizing and predicting these outcomes. libretexts.org In reactions involving substituted quinolines, the site of coupling is a key determinant of the final product structure.

Computational studies on the functionalization of quinolines have explored the factors governing regioselectivity. For example, in the palladium-catalyzed C-H arylation of quinoline N-oxides, DFT calculations were employed to compare the energetics of C2 versus C8 metalation pathways, ultimately explaining the observed C8 selectivity. utrgv.edu Similarly, theoretical investigations into the hydrogenation of quinolines have detailed how the catalyst and reaction conditions dictate the regioselectivity between 1,2- and 1,4-addition products by calculating the relative energy barriers of the corresponding transition states. nih.gov The stereochemical outcome of Stille couplings, which typically proceed with retention of configuration at the sp2 carbon, can also be rationalized through the analysis of the geometry of the transition states in the transmetalation step. libretexts.org

Experimental Mechanistic Probes and Elucidation of Catalytic Cycles

While computational studies offer a theoretical lens, experimental techniques are indispensable for validating proposed mechanisms and providing tangible evidence for the species and pathways involved in the catalytic cycle.

Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a powerful tool for determining the rate-determining step of a reaction and probing the nature of bond-breaking and bond-forming events in the transition state. wikipedia.orglibretexts.org By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium), changes in the reaction rate can be measured.

In the context of reactions involving quinolines, KIE studies have provided significant mechanistic insights. For instance, in the palladium-catalyzed C-H arylation of quinoline N-oxides, a primary kinetic isotope effect was observed, suggesting that C-H bond cleavage is involved in the turnover-limiting step of the catalytic cycle. utrgv.edu The magnitude of the KIE can also help distinguish between different mechanistic pathways. A low KIE value (kH/kD ≈ 1) in the alkynylation of a related heterocyclic system was interpreted as being consistent with an electrophilic substitution pathway. scribd.com

| Reaction | System | kH/kD | Interpretation | Reference |

| C-H Arylation | Quinoline N-oxide | > 1 | C-H activation is rate-limiting | utrgv.edu |

| Alkynylation | Indolizine | 1.15 | Electrophilic substitution pathway | scribd.com |

Spectroscopic Characterization of Organometallic Intermediates (e.g., NMR, Mass Spectrometry)

The direct observation and characterization of organometallic intermediates in a catalytic cycle provide compelling evidence for a proposed mechanism. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are invaluable for this purpose. uni-muenchen.de

In studies related to the Stille reaction, NMR spectroscopy (including 1H, 13C, and 31P NMR) has been used to identify and characterize palladium(II) intermediates formed after oxidative addition. uwindsor.ca For instance, the cis- and trans-isomers of [Pd(Ar)(X)(L)2] complexes have been observed, and their isomerization has been studied. uwindsor.ca Furthermore, advanced NMR techniques like NOESY and HSQC have been employed to rigorously assign the spectra of complex organometallic species. acs.org Mass spectrometry provides complementary information on the mass and fragmentation patterns of these intermediates, aiding in their structural elucidation. uni-muenchen.de

Radical Scavenging Experiments to Determine Reaction Pathways

To discern whether a reaction proceeds through a radical or an ionic pathway, radical scavenging experiments are often employed. The introduction of a radical trap, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) or 1,4-benzoquinone (B44022) (BQ), can quench radical intermediates, thereby inhibiting or stopping the reaction if a radical mechanism is operative. researchgate.net

In the context of palladium-catalyzed reactions of quinolines, radical trapping experiments have been used to probe the reaction mechanism. For example, in the direct methoxylation of quinolines, the use of radical scavengers like TEMPO and BQ was shown to quench the reaction, suggesting the involvement of radical species. researchgate.net Such experiments are crucial for ruling out or confirming the participation of radical pathways, which can sometimes compete with the more common polar mechanisms in cross-coupling reactions. researchgate.netnih.gov

Emerging Research Avenues and Future Prospects for 4 Tributylstannyl Quinoline Chemistry

Development of More Sustainable and Less Toxic Organotin Reagents or Alternatives for Stannane Chemistry

The Stille reaction, a cornerstone of organic synthesis, heavily relies on organotin compounds like 4-(tributylstannyl)quinoline. wikipedia.orgnumberanalytics.com However, the toxicity associated with organotin reagents has prompted a dedicated search for greener alternatives. numberanalytics.comresearchgate.net Research is actively pursuing several strategies to mitigate these concerns.

One major focus is the development of organotin reagents with reduced toxicity. The toxicity of alkylstannanes is known to decrease as the size of the alkyl groups increases and as the number of alkyl groups decreases. rsc.org For instance, tetraalkynylstannanes are considered far less toxic than their counterparts with C(sp2)–Sn or C(sp3)–Sn bonds due to the easy hydrolysis of the C(sp)–Sn bond. rsc.org

Another approach involves modifying organotin reagents to facilitate their removal from reaction mixtures, thereby minimizing contamination of the final products. researchgate.net This includes the design of organotins with polar groups or fluorous tags, as well as immobilization on solid supports like polymers. researchgate.net

Beyond modifying tin reagents, the broader field of organic synthesis is exploring alternatives to the Stille coupling altogether. numberanalytics.com These include other cross-coupling reactions that utilize less toxic organometallic partners, such as organoboron (Suzuki coupling), organozinc (Negishi coupling), and organosilicon reagents. umb.edunih.gov The development of metal-free cross-coupling reactions is also a significant area of research, aiming to eliminate the reliance on transition metals and their associated environmental impact. preprints.orgeurekalert.org

Recent advancements have also highlighted the potential of using more earth-abundant and less toxic metals like sodium and iron as catalysts in coupling reactions, offering a more sustainable alternative to precious metals like palladium. acs.orgunibe.ch

Exploration of Photocatalytic and Electrocatalytic Approaches in Quinoline (B57606) Stannane Synthesis and Reactivity

Photocatalysis and electrocatalysis are emerging as powerful tools in organic synthesis, offering milder and more selective reaction pathways. rsc.orgresearchgate.net These green chemistry approaches are being increasingly applied to the synthesis and reactions of quinoline derivatives. rsc.org

Visible-light photoredox catalysis, for example, has been successfully employed for the synthesis of polysubstituted quinolines. nih.govorganic-chemistry.org In one method, 9,10-phenanthrenequinone is used as a photocatalyst to trigger the electrocyclization of 2-vinylarylimines, yielding quinolines in high yields under mild conditions with blue LED irradiation. nih.govorganic-chemistry.org This process is believed to involve the one-electron oxidation of the imine substrate by the excited photocatalyst. nih.govorganic-chemistry.org Another innovative photocatalytic approach synthesizes quinolin-2(1H)-ones from quinoline N-oxides using visible light, offering a highly atom-economical and greener alternative to traditional methods. rsc.org

Researchers are also exploring the use of earth-abundant metal complexes as photocatalysts. For instance, manganese(I) complexes have been used for the aerobic synthesis of quinolines from 2-aminobenzyl alcohols and ketones under visible light. ntu.edu.sg The use of well-defined copper(I) complexes in photocatalyzed reactions is also gaining traction, providing alternatives to expensive noble metals like iridium and ruthenium. beilstein-journals.org

These photocatalytic and electrocatalytic methods hold promise for the synthesis of quinoline stannanes themselves, potentially offering more sustainable routes that avoid harsh reagents and conditions. The reactivity of compounds like 4-(tributylstannyl)quinoline could also be enhanced or altered under photocatalytic conditions, opening new avenues for its application in organic synthesis. worldscientific.com

Integration into Complex Molecule Synthesis and Natural Product Analogues beyond Prohibited Scopes

The quinoline scaffold is a ubiquitous feature in a vast array of natural products and pharmaceutically active compounds. nih.govnih.gov Consequently, 4-(tributylstannyl)quinoline serves as a critical building block in the synthesis of complex molecules and natural product analogues. researchgate.net The Stille reaction, utilizing this reagent, has proven to be a reliable method for constructing intricate carbon skeletons, even on a large scale. harvard.edu

The versatility of 4-(tributylstannyl)quinoline allows for its incorporation into various synthetic strategies aimed at producing analogues of natural products. rsc.org These strategies, such as diverted total synthesis, allow for systematic modifications of a natural product's structure to explore structure-activity relationships. rsc.org For example, the synthesis of lamellarins, a class of marine natural products with a tandfonline.comacs.org-fused pyrrolocoumarin skeleton, has utilized Stille cross-coupling reactions. mdpi.com

Furthermore, synthetic modifications of the quinoline scaffold, facilitated by reagents like 4-(tributylstannyl)quinoline, are crucial for enhancing the pharmacokinetic profiles and target engagement of potential drug candidates. researchgate.net The ability to functionalize the quinoline ring at specific positions is often challenging, making the use of pre-functionalized building blocks like 4-(tributylstannyl)quinoline highly advantageous. nih.gov

The development of new synthetic methods, including palladium-catalyzed carbonylative coupling of vinyl triflates with organostannanes, has expanded the toolkit for natural product synthesis, as demonstrated by the total synthesis of (±)-Δ9(12)-capnellene. acs.org The stereoselective synthesis of (Z)-3-tributylstannyl-2-alkenyl hydroperoxides from the reaction of singlet oxygen with allylstannanes has also provided synthons for peroxy natural products. acs.org

Applications in Macromolecular and Material Science, including Conjugated Polymer Synthesis

The unique electronic and photophysical properties of the quinoline moiety make it an attractive component for advanced materials. tandfonline.comacs.org Consequently, 4-(tributylstannyl)quinoline and related organostannanes are finding increasing applications in macromolecular and materials science, particularly in the synthesis of conjugated polymers. tandfonline.com

Quinoline-containing polymers exhibit interesting photochemical properties, such as photoinduced trans-cis-isomerization in polymers with azomethine fragments. tandfonline.comtandfonline.com These materials are often synthesized via free-radical polymerization of quinoline-containing monomers. tandfonline.comtandfonline.com The introduction of different functional groups into the quinoline ring can tune the polymer's properties; for instance, electron-donating groups can induce a bathochromic (red) shift in the absorption spectrum. tandfonline.com

While many polyquinolines are soluble only in the presence of acids, new synthetic approaches are yielding polymers with improved solubility in common organic solvents, which is crucial for their processability. acs.org These fully aromatic, quinoline-based polymers often contain silicon atoms to enhance solubility without significantly compromising their thermal stability. acs.org

Organotin compounds, in general, play a significant role as catalysts and stabilizers in polymer chemistry. lupinepublishers.com For example, they have been used as stabilizers for PVC since the 1940s. lupinepublishers.com More recently, organotin-oxometalate coordination polymers have been developed for the synthesis of dimethyl carbonate from CO2 and methanol, showcasing their potential in sustainable chemical production. acs.org The condensation of organostannane halides with biomacromolecules like dextran (B179266) and xylan (B1165943) has also been explored, leading to tin-modified materials with novel properties. tandfonline.comtandfonline.com

The table below summarizes key research findings in the application of quinoline-containing compounds and organostannanes in materials science.

| Research Area | Key Findings | Reference(s) |

| Quinoline-Containing Polymers | Synthesis of methacrylic polymers with quinoline fragments exhibiting photoinduced isomerization. | tandfonline.comtandfonline.com |

| Soluble Polyquinolines | Friedlaender condensation synthesis of fully aromatic, silicon-containing polyquinolines with enhanced solubility. | acs.org |

| Conducting Polymers | Catalytic dehydrogenative polymerization of tetrahydroquinoline to produce polyquinoline, an electrically conducting material. | google.com |

| Tin-Modified Biopolymers | Condensation of organostannane halides with xylan results in tin-modified products with Sn-O-R ether linkages. | tandfonline.com |

| Catalytic Polymers | Development of organotin-oxometalate coordination polymers for the synthesis of dimethyl carbonate. | acs.org |

Q & A

Basic: What are the common synthesis protocols for 4-(Tributylstannyl)quinoline, and how can reaction efficiency be validated?

The synthesis of 4-(Tributylstannyl)quinoline typically involves tin-mediated reactions. For example, nitro group reduction using Fe/HCl systems (as seen in analogous quinoline derivatives) can yield intermediates for stannylation . Tributyltin chloride is often employed in Stille coupling precursors, where quinoline derivatives are functionalized via nucleophilic substitution or metal-catalyzed reactions. Key validation steps include:

- Characterization : Use / NMR to confirm substitution patterns and NMR to verify stannyl group incorporation .

- Purity Assessment : Elemental analysis or HPLC-MS to ensure >95% purity, critical for downstream applications .

Advanced: How can researchers optimize reaction conditions to mitigate tributyltin group instability during synthesis?

The tributylstannyl group is sensitive to oxidation and ligand displacement. To stabilize it:

- Inert Atmosphere : Conduct reactions under nitrogen/argon to prevent oxidative degradation .

- Low-Temperature Protocols : Reduce side reactions (e.g., ligand scrambling) by maintaining temperatures below 0°C during stannylation .

- Additives : Use stabilizing ligands like triphenylphosphine or catalytic CuI to enhance tin-carbon bond integrity .

- Kinetic Monitoring : Track reaction progress via TLC or in-situ IR to terminate reactions at optimal yields .

Basic: What analytical techniques are essential for characterizing 4-(Tributylstannyl)quinoline?

- Spectroscopy : NMR (δ ~100–150 ppm) confirms stannyl group presence; IR identifies C-Sn bonds (500–600 cm) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular ion peaks and isotopic patterns for Sn (natural abundance: 8.6% ) .

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives, as demonstrated in structurally similar adamantylquinoline compounds .

Advanced: How do steric effects of the tributylstannyl group influence quinoline’s reactivity in cross-coupling reactions?

The bulky tributyltin group can hinder transmetallation in Stille couplings. Strategies to improve reactivity include:

- Solvent Optimization : Use polar aprotic solvents (DMF, THF) to enhance catalyst-substrate interaction .

- Catalyst Selection : Pd(PPh) or Pd(dba) with AsPh ligands improve turnover in sterically crowded systems .

- Microwave Assistance : Accelerate reaction rates under controlled heating to reduce decomposition .

Basic: What are the primary applications of 4-(Tributylstannyl)quinoline in medicinal chemistry research?

This compound serves as a precursor for:

- Antitubercular Agents : Functionalized quinolines exhibit activity against Mycobacterium tuberculosis via membrane disruption .

- Anticancer Studies : Stannyl groups enable radioisotope labeling (e.g., ) for targeted therapy .

- Protease Inhibitors : The quinoline scaffold is modified to target viral enzymes (e.g., HIV-1 protease) .

Advanced: How can researchers reconcile contradictory biological activity data for 4-(Tributylstannyl)quinoline derivatives?

Discrepancies often arise from variations in:

- Assay Conditions : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times per NIH reporting guidelines .

- Structural Confounders : Compare regioisomers (e.g., 2- vs. 4-stannylquinoline) using QSAR models to isolate substituent effects .

- Data Validation : Apply statistical tests (ANOVA, t-tests) to ensure reproducibility, and report confidence intervals .

Basic: What safety protocols are critical when handling 4-(Tributylstannyl)quinoline?

- Toxicity Mitigation : Use fume hoods and PPE (gloves, goggles) due to potential neurotoxicity of organotin compounds .

- Waste Disposal : Quench residual tin with KF solution to form inert SnF before disposal .

Advanced: What mechanistic insights guide the design of 4-(Tributylstannyl)quinoline in catalytic cycles?

- Oxidative Addition : Pd(0) catalysts insert into the Sn-C bond, forming Pd(II)-quinoline intermediates .

- Reductive Elimination : Steric bulk slows this step; computational modeling (DFT) predicts optimal leaving groups (e.g., bromide vs. triflate) .

Basic: How should researchers document synthetic procedures for reproducibility?

- Detailed Descriptions : Include molar ratios, solvent grades, and stirring rates .

- Data Tables : Tabulate yields, melting points, and spectral data (e.g., NMR shifts) .

- Negative Results : Report failed attempts (e.g., alternative catalysts or solvents) to aid troubleshooting .

Advanced: What strategies address low yields in large-scale syntheses of 4-(Tributylstannyl)quinoline?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.